2-Amino-N-butyl-DL-propanamide
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Overview
Description
2-Amino-N-butyl-DL-propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amino group (-NH2) and a butyl group attached to the nitrogen atom of the propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-butyl-DL-propanamide can be achieved through several methods:
Direct Amidation: One common method involves the direct amidation of butylamine with propanoic acid or its derivatives under dehydrating conditions. This reaction typically requires a catalyst such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Reductive Amination: Another method involves the reductive amination of butylamine with a propanal derivative in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Acylation of Amines: The acylation of butylamine with propanoyl chloride in the presence of a base such as triethylamine can also yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale amidation reactions using optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-butyl-DL-propanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The carbonyl group in the amide can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted amides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce substituents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides with various functional groups.
Scientific Research Applications
2-Amino-N-butyl-DL-propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to bioactive molecules.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Amino-N-butyl-DL-propanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological targets, influencing molecular recognition and binding. The exact pathways and molecular targets vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-methylpropanamide: Similar structure but with a methyl group instead of a butyl group.
2-amino-N-ethylpropanamide: Contains an ethyl group instead of a butyl group.
2-amino-N-propylpropanamide: Features a propyl group in place of the butyl group.
Uniqueness
2-Amino-N-butyl-DL-propanamide is unique due to the presence of the butyl group, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. The length and branching of the butyl group can affect its interaction with other molecules, making it distinct from its shorter-chain analogs.
Properties
IUPAC Name |
2-amino-N-butylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-3-4-5-9-7(10)6(2)8/h6H,3-5,8H2,1-2H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYQJGUBGFEJMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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